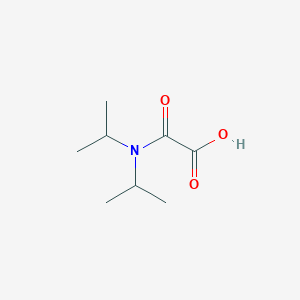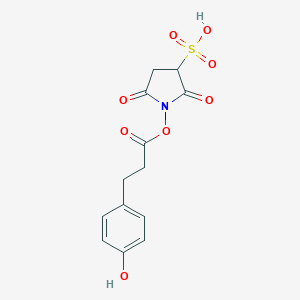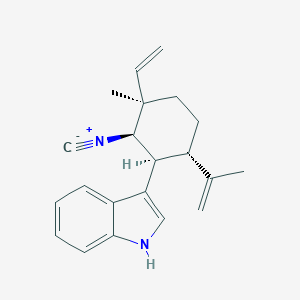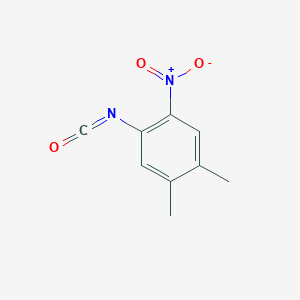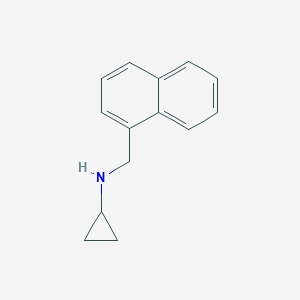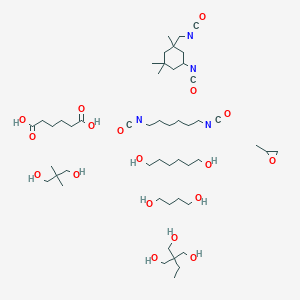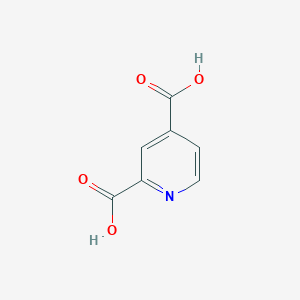![molecular formula C10H12N4O4 B025009 Pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl- CAS No. 109458-61-9](/img/structure/B25009.png)
Pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl- is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyrimido[4,5-b][1,4]diazocine family and has a tetrone ring structure.
Mécanisme D'action
The mechanism of action of pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl- is not fully understood. However, it has been proposed that the compound acts by inhibiting various enzymes and pathways involved in the growth and proliferation of cancer cells, as well as by modulating the immune system.
Effets Biochimiques Et Physiologiques
Pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl- has been found to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of reactive oxygen species (ROS), and modulate the expression of various genes and proteins involved in cancer progression. Additionally, it has been shown to possess anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl- in lab experiments is its potent and broad-spectrum activity against various types of cancer cells and pathogens. Additionally, it has been found to exhibit low toxicity towards normal cells and tissues. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl-. One of the directions is to investigate the potential of this compound as a drug candidate for the treatment of various types of cancer and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Moreover, the development of novel synthetic methods and formulations for this compound can improve its solubility and bioavailability, leading to better efficacy and therapeutic outcomes.
Conclusion:
In conclusion, pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl- is a heterocyclic compound that has shown promising potential in various fields of scientific research. Its potent and broad-spectrum activity against cancer cells and pathogens, as well as its low toxicity towards normal cells and tissues, make it an attractive candidate for further investigation. However, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. The development of novel synthetic methods and formulations can also improve its solubility and bioavailability, leading to better efficacy and therapeutic outcomes.
Méthodes De Synthèse
The synthesis of pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl- involves the reaction of 2,4,6-trimethylpyrimidine-5-carboxylic acid with hydrazine hydrate in the presence of a catalyst such as sodium acetate. The resulting intermediate is then treated with acetic anhydride to form the final product. This synthesis method has been reported in several scientific publications and has been found to be efficient and reproducible.
Applications De Recherche Scientifique
Pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl- has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit antibacterial, antifungal, antiviral, and anticancer activities. Additionally, it has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties.
Propriétés
Numéro CAS |
109458-61-9 |
|---|---|
Nom du produit |
Pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl- |
Formule moléculaire |
C10H12N4O4 |
Poids moléculaire |
252.23 g/mol |
Nom IUPAC |
1,3-dimethyl-5,7,8,10-tetrahydropyrimido[4,5-b][1,4]diazocine-2,4,6,9-tetrone |
InChI |
InChI=1S/C10H12N4O4/c1-13-8-7(9(17)14(2)10(13)18)11-5(15)3-4-6(16)12-8/h3-4H2,1-2H3,(H,11,15)(H,12,16) |
Clé InChI |
WFISQWACFHCPHZ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=O)CCC(=O)N2 |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)NC(=O)CCC(=O)N2 |
Synonymes |
Pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



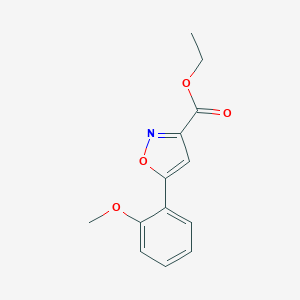
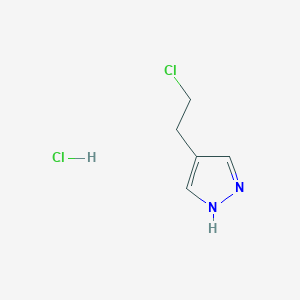
![Furo[2,3-b]pyridine-2-carbonitrile](/img/structure/B24931.png)
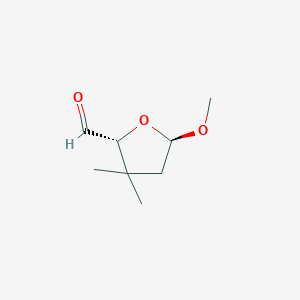
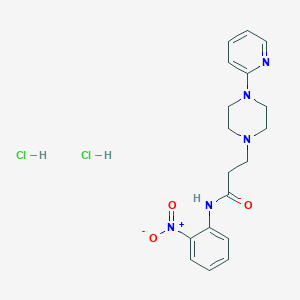
![(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide](/img/structure/B24940.png)
